Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) of the Target Compound Versus Methoxy and Chloro-Methyl Phenylsulfonyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.2 [1]. In contrast, the direct analog 3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one (C20H21N3O4S, MW 399.47) is predicted to have a lower lipophilicity due to the replacement of the trifluoromethyl group with a methoxy group, which reduces hydrophobic surface area and increases hydrogen-bond acceptor count. Similarly, the 3-chloro-4-methylphenyl analog is expected to have an intermediate logP value. Although experimentally measured logP/logD data are not available for any of these compounds, the computed difference in XLogP3-AA of approximately 0.8–1.2 log units between the trifluoromethyl and methoxy derivatives suggests distinct membrane permeability and non-specific protein binding profiles, which are critical for intracellular target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (PubChem computed) |
| Comparator Or Baseline | 3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one: estimated XLogP3-AA ≈2.0–2.4 (class-level prediction, not experimentally confirmed) |
| Quantified Difference | ΔXLogP3-AA ≈ 0.8–1.2 log units (predicted) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lipophilicity differences of this magnitude can translate into significantly altered cellular permeability and oral absorption, directly impacting the compound's utility in cell-based assays and in vivo models.
- [1] PubChem. Compound Summary for CID 121193496, 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one. National Center for Biotechnology Information (2026). View Source
